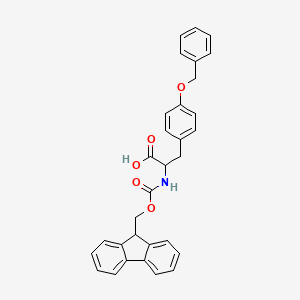
Fmoc-Tyr(Bzl)-OH
概要
説明
Fmoc-Tyr(Bzl)-OH is an organic compound with the molecular formula C31H27NO5 and a molecular weight of 493.55 g/mol . It is a derivative of L-tyrosine, where the hydroxyl group of the tyrosine is protected by a benzyl group, and the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group . This compound is commonly used in solid-phase peptide synthesis as a protected amino acid .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Tyr(Bzl)-OH typically involves the following steps:
Esterification: L-tyrosine is esterified to introduce the benzyl group.
Fmoc Protection: The amino group of the esterified tyrosine is then protected by the Fmoc group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of L-tyrosine are esterified using benzyl bromide and potassium carbonate.
Fmoc Protection: The esterified product is then subjected to Fmoc protection using Fmoc-OSu and DIPEA in large reactors.
化学反応の分析
Types of Reactions
Fmoc-Tyr(Bzl)-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidizing the benzyl group.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Deprotected Tyrosine: Removal of the Fmoc group yields O-benzyl-L-tyrosine.
Oxidized Product: Oxidation of the benzyl group yields L-tyrosine with a carboxylic acid group.
Substituted Products: Substitution reactions yield various derivatives of L-tyrosine.
科学的研究の応用
Fmoc-Tyr(Bzl)-OH has a wide range of applications in scientific research:
Chemistry: It is used in solid-phase peptide synthesis as a protected amino acid.
Biology: It is used in the synthesis of peptides and proteins for biological studies.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of various peptide-based products.
作用機序
The mechanism of action of Fmoc-Tyr(Bzl)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted reactions. The benzyl group protects the hydroxyl group, allowing for selective reactions at other sites . The Fmoc group is removed using a base like piperidine, and the benzyl group can be removed using hydrogenation or other methods .
類似化合物との比較
Similar Compounds
Fmoc-O-allyl-L-tyrosine: Similar to Fmoc-Tyr(Bzl)-OH but with an allyl group instead of a benzyl group.
Fmoc-O-tert-butyl-L-tyrosine: Similar but with a tert-butyl group.
Fmoc-O-trityl-L-tyrosine: Similar but with a trityl group.
Uniqueness
This compound is unique due to its specific protecting groups, which provide stability and selectivity during peptide synthesis. The benzyl group offers a balance between stability and ease of removal, making it suitable for various synthetic applications .
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO5/c33-30(34)29(18-21-14-16-23(17-15-21)36-19-22-8-2-1-3-9-22)32-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHSJSKPWIOKIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


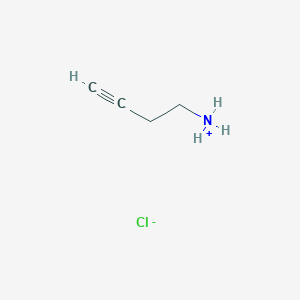

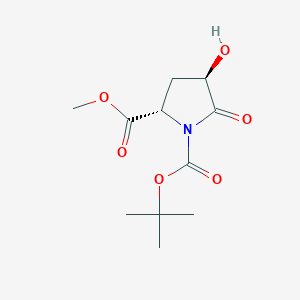
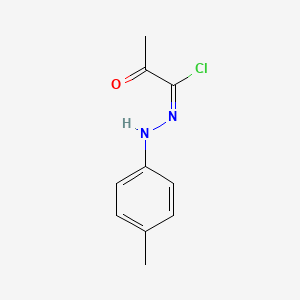
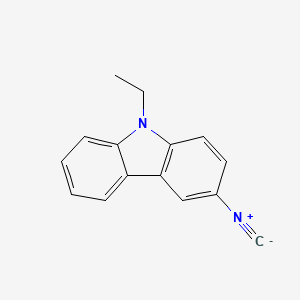

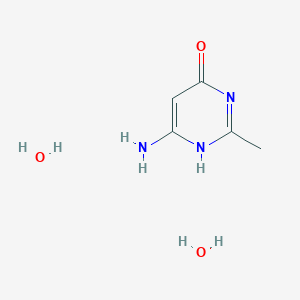
![Potassium [2,2'-biquinoline]-4,4'-dicarboxylate hydrate](/img/structure/B7814817.png)
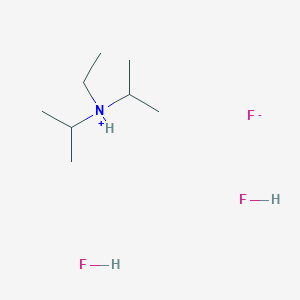

![(4R,4As,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydron;chloride](/img/structure/B7814843.png)

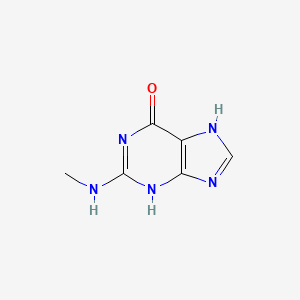
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylpyrimidin-2-one](/img/structure/B7814873.png)
